molecular formula C12H12ClNO2S B1669800 Dansyl chloride CAS No. 605-65-2

Dansyl chloride

Cat. No. B1669800
CAS RN: 605-65-2
M. Wt: 269.75 g/mol
InChI Key: XPDXVDYUQZHFPV-UHFFFAOYSA-N
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Description

Dansyl chloride, also known as 5-dimethylaminonaphthalene-1-sulfonyl chloride, is a sulfonyl chloride compound widely used as a derivatizing reagent. It is particularly useful for enhancing the detection capabilities of various compounds in analytical chemistry, including fluorescence detection and mass spectrometry (MS) analysis. Dansyl chloride reacts with a variety of functional groups, such as amines, alcohols, and phenols, forming stable derivatives that can be easily detected due to their fluorescent  properties["]["]["]["]["].

Synthesis Analysis

The synthesis of dansyl chloride derivatives involves the reaction of dansyl chloride with target molecules in the presence of a base. For instance, the dansylation of unactivated alcohols can be achieved by incubating the alcohol with an excess of dansyl chloride in dichloromethane (CH2Cl2) with 4-(dimethylamino)pyridine (DMAP) and N,N-diisopropylethylamine at elevated temperatures, resulting in high yields of the dansylated  product["]. Similarly, dansylation of carboxylic acid compounds can be performed in a sodium carbonate (Na2CO3) buffer at an alkaline  pH["].

Molecular Structure Analysis

The molecular structure of dansyl chloride has been studied using various spectroscopic techniques. Fourier-transform infrared (FT-IR) and Raman spectroscopy have been used to interpret the fundamental modes, combination, and overtone bands of dansyl chloride. Nuclear magnetic resonance (NMR) spectroscopy, including both proton (1H) and carbon-13 (13C) NMR, has been employed to determine the chemical shifts of the molecule. Additionally, ultraviolet-visible (UV-Vis) spectroscopy and density functional theory (DFT) calculations have been used to analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)  energies["].

Chemical Reactions Analysis

Dansyl chloride is reactive towards various bases, forming derivatives with different functional groups. It is known to react with primary and secondary amines, alcohols, and phenols. The reaction with amines is particularly important for amino-terminal analysis and sequence determination of peptides and proteins. However, dansyl chloride is also susceptible to hydrolysis by water and hydroxyl ions, which can affect the stability of the derivatives  formed["].

Physical and Chemical Properties Analysis

The physical and chemical properties of dansyl chloride derivatives are characterized by their enhanced fluorescence and stability, which make them suitable for analytical applications. The derivatives can be separated and quantified using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC). Dansyl chloride itself tends to aggregate in solvents like acetone, and this aggregation is reversible and slow, which can be influenced by the introduction of surfactants like sodium dodecyl sulfate  (SDS)["].

Common Problem

Some frequently asked questions about Dansyl chloride

What is another name for dansyl chloride?

IUPAC Name:5-(dimethylamino)naphthalene-1-sulfonyl chloride

Alternative  Names:Dansyl chloride 5-(Dimethylamino)naphthalene-1-sulfonyl chloride DNS chloride

Is dansyl chloride a fluorescent?

Dansyl-chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a highly reactive non-fluorescent reagent that easily reacts with amines, yielding fluorescent derivatives;  the reaction is widely used for amino-acids derivatization and many other detection techniques [].

What is the reaction of dansyl chloride?

Dansyl chloride readily reacts with primary and secondary amino groups of amino acids. It can also react with phenols, thiols and imidazoles less rapidly, and very slowly with alcohols. Therefore, some amino acids can form a few different dansylated derivatives depending on the derivatization conditions[].

What is dansyl chloride derivative?

Dansyl Chloride, also known as Dansyl chlorideino naphthalene-1-sulfonyl chloride, is a pre-column derivatization reagent. [After the derivatization reaction, the fluorescent derivatives are analyzed using several analytical methods like NMR, IR, UV-vis, and fluorescence microscopy[].

What is the purpose of dansyl chloride?

Dansyl chloride is widely used to modify amino acids;  specifically, protein sequencing and amino acid analysis. Dansyl chloride may also be denoted DNSC[].

What does dansyl chloride do to peptides?

The dansyl chloride reacts with both α- and Σ-amino groups. After derivatization the peptide is acid hydrolyzed releasing free amino acids, amino acids such as lysine and histidine with the dansyl group attached to their side chains, together with the derivatized N-terminal amino acid[].

What is the solubility of dansyl chloride?

Dansyl chloride is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. The solubility of dansyl chloride in these solvents is approximately 1.6, 10, and 3 mg/ml, respectively. Dansyl chloride is sparingly soluble in aqueous buffers[].

Scientific Research Applications

Dansylation of unactivated alcohols for mass spectral sensitivity: Dansyl chloride was used to improve the mass spectral sensitivity of unactivated alcohols. The method involved incubating cholesterol with dansyl chloride and other reagents, resulting in a significant increase in detection sensitivity by LC-MS/MS. This approach was validated for sensitivity, stability, and repeatability, and applied to analyze cytochrome P450 oxidation products in human liver extracts, demonstrating a 10^3-fold signal increase compared to previous  methods["].

Fluorogenic labeling of organophosphate pesticides: The study explored the use of dansyl chloride for the analysis of organophosphorus pesticides. The pesticides were hydrolyzed to phenols and reacted with dansyl chloride, forming fluorescent derivatives. These were then separated and quantitatively analyzed by TLC and HPLC, with detection limits as low as 10-25  ng/spot["].

Screening and analysis of methamphetamine in urine: Dansyl chloride was used to derivatize methamphetamine (MP) for screening and quantitation in urine. The derivatized MP exhibited fluorescence, allowing for visual detection, and was further analyzed by GC-MS and HPLC. This method provided diagnostic molecular ion peaks and showed a good correlation between GC-MS and HPLC results, suggesting its suitability for MP  analysis["].

Dansylation of carboxylic acid compounds: The study focused on the dansylation of various carboxylic acid compounds, including aromatic, aliphatic, and medicinal compounds. The process was carried out in a Na2CO3 buffer, and the fluorescent labeled analytes were isolated by TLC. The method proved effective even for analytes with low aqueous solubility, with detection limits ranging from 1-5 µg for carboxyl compounds and approximately 1 µg for  amines["].

Quantitative measurement of skin desquamation: Dansyl chloride-induced fluorescence was measured to assess the rate of skin desquamation. The technique revealed a circadian rhythm in desquamation rates and was able to detect differences in desquamation from various skin sites, as well as the effects of keratolytic agents like salicylic  acid["].

End-group analysis of peptides and proteins: Dansyl chloride was used for amino-terminal analysis and sequence determination of peptides and proteins. The method was highlighted for its ability to handle minute amounts and provided a simple procedure for peptides, although it required careful handling due to susceptibility to  hydrolysis["].

Formation and stability in dansyl chloride procedure: The chapter discussed the use of dansyl chloride for providing fluorescent "handles" for protein studies and sequence determination of peptides. The method's advantages include ease and rapidity, especially for small amounts of peptides, but it also noted the need for careful removal of hydrolysis  by-products["].

Micro-determination of amino acids and related compounds: Dansyl chloride was used for the preparation of fluorescent conjugates of amino acids and related compounds. The technique allowed for the detection of very small amounts of dansylated amino acids using polyamide sheets for chromatographic  separation["].

Detection of amino acids and serotonin in nervous tissue: Dansyl chloride's ability to form stable, intensely colored products with amino acids and other compounds made it a valuable tool for studying nervous tissue. The derivatives formed were stable and could be separated by  chromatography["].

Derivatizing condition of biogenic amines: The paper investigated the optimal conditions for derivatizing biogenic amines with dansyl chloride. The study established the best conditions for the reaction and confirmed the stability of the dansyl chloride reagent and its derivatives over extended  periods["].

Dansyl chloride has been effectively used for enhancing detection sensitivity in mass spectrometry, analyzing pesticide residues, screening drugs in biological fluids, labeling carboxylic acid compounds, studying skin desquamation, and analyzing peptides and proteins. The methodologies employed include LC-MS/MS, TLC, HPLC, GC-MS, and fluorescence detection, with key findings demonstrating improved sensitivity, stability, and versatility of dansyl chloride as a derivatizing agent.

Mechanism Of Action

The mechanism of action of dansyl chloride lies in its reactive and fluorescent properties, making it a versatile tool in biochemical and cellular research, particularly for the analysis and visualization of proteins, peptides, and cellular functions.

Reactivity with Amines and Proteins: Dansyl chloride is reactive towards primary and secondary amines, commonly found as terminal amino groups in peptides and proteins. This reactivity aids in amino-terminal analysis and sequence determination of peptides and proteins, providing critical insights into their structure and function (W. Gray, 1972).

Inhibition of Cellular Functions: It can inhibit certain cellular functions, such as the chemotaxis of polymorphonuclear neutrophils, without suppressing their random movement. This selective inhibition indicates its potential in studying cellular responses and signaling pathways (T. Yamashita et al., 1979).

Fluorescent Labeling: Dansyl chloride binds with amino groups and exhibits fluorescence under ultraviolet light. This property makes it useful in studies related to cutaneous function, toxicology, and the visualization of proteins and peptides under specific conditions (L. Harrison et al., 1986).

pH-Dependent Reactivity: The reactivity of dansyl chloride with amino acids, peptides, and proteins increases rapidly above a pH of 9.5, particularly in their unprotonated form. This pH-dependent reactivity is significant for studies requiring specific environmental conditions (C. Gros &  B. Labouesse, 2005).

Enhancement of Transport Processes: Dansyl chloride enhances sulfate transport while reducing chloride transport in cells, affecting equilibrium exchanges and cotransport processes. This modulation of transport mechanisms is crucial for understanding cellular ion transport and homeostasis (A. Berghout et al., 1989).

Biochemical And Physiological Effects

Dansyl chloride exerts various biochemical and physiological effects, as evidenced by scientific research:

Alteration of Liver Microsomal Membranes: Dansyl chloride has been shown to alter rat liver microsomal membranes following a paracetamol overdose, indicating its impact on cellular structures and functions (H. Araya et al., 1987).

Reactivity with Amines in Proteins: It is reactive toward various bases, especially primary and secondary amines, and is utilized for amino-terminal analysis and sequence determination in peptides and proteins. This reactivity signifies its role in protein and peptide structure determination (W. Gray, 1972).

Transport Enhancement in Red Blood Cells: Dansyl chloride enhances sulfate (SO4(2-)) transport and reduces chloride (Cl-) transport in red blood cells, affecting cellular ion transport mechanisms (A. Berghout et al., 1989).

Interaction with Phenolic Hydroxyl Groups: Its reactivity with phenolic hydroxyl groups makes it useful in studying protein structure and amino acid determination (P. N. Kaul et al., 1970).

Hydrolysis Rate Dependent on pH: Dansyl chloride reacts with amino acids, peptides, and proteins, with the rate of hydrolysis increasing rapidly above pH 9.5, indicating its pH-dependent reactivity in biological systems (C. Gros &  B. Labouesse, 2005).

Formation of Sulfonamide Adducts: It can react with amino groups to yield stable sulfonamide adducts, potentially used in metal ions detection, demonstrating its reactivity and potential use in analytical chemistry (Naseem Qureshi et al., 2019).

Impact on Immunologic Tolerance: When applied to intact skin, dansyl chloride induced marked tolerance and no sensitization in guinea pigs, suggesting its role in the development of immunologic tolerance (M. Friedlaender &  H. Baer, 1972).

Advantages And Limitations For Lab Experiments

Dansyl chloride is a versatile reagent in laboratory settings, particularly beneficial for its sensitivity and utility in peptide and protein analysis. However, its quantitative analysis can be challenging, and specific procedures may not be suitable for all types of biomolecules, requiring careful consideration in experimental design.

Advantages

Peptide and Protein Analysis: It is effective in studying small quantities of peptides and proteins, providing fluorescent "handles" for their analysis. This feature is particularly useful for sequence determination and qualitative analysis of amino acids (W. Gray, 1972).

High Sensitivity: Dansyl chloride exhibits high sensitivity in the detection of compounds, extending its utility to the analysis of complex molecules, such as carboxylic acid compounds and amines (R. Bartzatt, 2003).

Mass Spectral Analysis Improvement: It improves the mass spectral sensitivity of unactivated alcohols, making it a potential method for modifying many alcohols for detection by fluorescence and LC-MS analysis (Zhongmei Tang &  F. Guengerich, 2010).

Quantitative Analysis: Dansyl chloride serves as a sensitive and quantitative reagent for determining various metabolites, enhancing the scope of biochemical analysis (P. N. Kaul et al., 1970).

Limitations

Quantitative Analysis Issues: Although useful in qualitative analysis, quantitative analysis with dansyl chloride can be problematic due to undesirable side reactions and variation in the degree of dansylation (S. R. Snodgrass &  L. Iversen, 1973).

Procedure Unsuitability for Proteins: The procedure for using dansyl chloride in peptide analysis is generally not suitable for proteins, requiring much more material and larger volumes (W. Gray, 1972).

Equipment Limitations: The capacity of electrophoresis equipment can be a limiting factor in identifying end groups in protein amino acid sequences using dansyl chloride (W. Gray, 1967).

Extraction Challenges: The accuracy of the dansyl chloride test can be limited by the removal of the fluorescing dye from corneocytes by soaps, affecting its use as an estimate of stratum corneum renewal (G. Piérard, 1992).

Future Directions

Dansyl chloride is poised to continue as a vital reagent in lab experiments, particularly in the fields of neurobiology, protein chemistry, mass spectrometry, and automated biochemical analysis.

Neurobiology Research: Dansyl chloride can be used to study tissue-free amines and amino acids in micro-quantities of tissue, providing valuable information on the biochemistry and electrophysiological activity of identifiable neurons. This application is particularly relevant for advancing our understanding of neural function and disorders (N. Osborne, 1973).

Protein and Peptide Analysis: It remains a key tool in determining the amino acid sequences of small amounts of peptides and proteins, offering fluorescent "handles" for studying these biomolecules in greater detail. This is critical for advancing protein chemistry and molecular biology research (W. Gray, 1967).

Mass Spectrometry Enhancement: The potential of dansyl chloride to modify alcohols for detection by fluorescence and LC-MS analysis suggests its expanding role in enhancing mass spectrometry techniques. This could lead to more sensitive and accurate analysis in various fields, including pharmacology and biochemistry (Zhongmei Tang &  F. Guengerich, 2010).

Biochemical Studies: Its use as a labeling reagent for the derivatization of amines for high-performance liquid chromatography analysis implies a future in more precise and diverse biochemical studies (Manuel Silva, 2005).

Fluorogenic Labeling: Dansyl chloride's role in fluorogenic labeling of proteins and enzymes will continue to be significant, particularly in biochemistry and molecular biology, for understanding complex biological processes (T. Takeuchi, 2005).

Automated Analysis Procedures: Its suitability for automation and rapid analysis of a large number of samples makes it a valuable tool in high-throughput screening and large-scale studies, particularly in plant biology and biotechnology (N. Price et al., 1992).

  

  

properties

IUPAC Name

5-(dimethylamino)naphthalene-1-sulfonyl chloride
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InChI

InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3
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InChI Key

XPDXVDYUQZHFPV-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
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Molecular Formula

C12H12ClNO2S
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DSSTOX Substance ID

DTXSID2060543
Record name 5-(Dimethylamino)-1-naphthalenesulfonyl chloride
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Molecular Weight

269.75 g/mol
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Physical Description

Yellow-orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS]
Record name Dansyl chloride
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Product Name

Dansyl chloride

CAS RN

605-65-2
Record name Dansyl chloride
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Record name 1-Naphthalenesulfonyl chloride, 5-(dimethylamino)-
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Record name 5-dimethylaminonaphthalene-1-sulphonyl chloride
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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